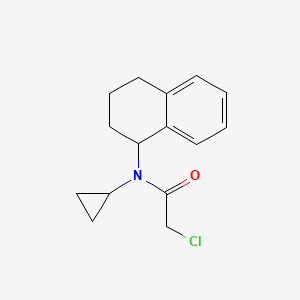
2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Übersicht
Beschreibung
2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C15H18ClNO and its molecular weight is 263.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Biologische Aktivität
2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a synthetic compound with the molecular formula C12H14ClNO. It is derived from acetamide and has garnered interest in various biological research fields due to its potential bioactive properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by a chloro group and a cyclopropyl group attached to a tetrahydronaphthalene moiety. The synthesis typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with chloroacetyl chloride in the presence of a base like triethylamine, using dichloromethane as a solvent. This method ensures high yield and purity of the compound.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structural features may enhance its interaction with microbial membranes, leading to effective inhibition of growth .
- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines. It appears to induce apoptosis in certain cancer cells, potentially through the modulation of specific signaling pathways .
The biological activity of this compound is believed to involve:
- Enzyme Interaction : The compound may interact with enzymes or receptors within cells, altering their activity and leading to downstream effects such as apoptosis or growth inhibition in cancer cells .
- Membrane Interaction : The lipophilicity conferred by the tetrahydronaphthalene structure likely facilitates its incorporation into cellular membranes, enhancing its bioactivity against various pathogens.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Activity : A study evaluating various derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications on the naphthalene ring could enhance activity further .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxicity against several cancer cell lines with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
- Comparative Studies : Research comparing various thiazole-bearing compounds indicated that similar structural motifs could lead to enhanced biological activities due to their ability to interact with target proteins effectively. This suggests that derivatives of this compound could be explored for improved therapeutic efficacy .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H14ClNO |
| Molecular Weight | 229.7 g/mol |
| Antimicrobial Activity | Effective against Gram-positive & negative bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Mechanism of Action | Enzyme interaction & membrane incorporation |
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c16-10-15(18)17(12-8-9-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,12,14H,3,5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISQBULGVHDDHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(C3CC3)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















